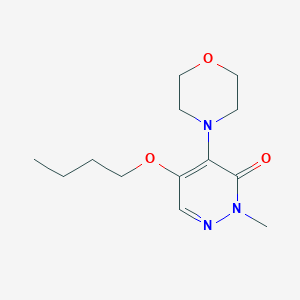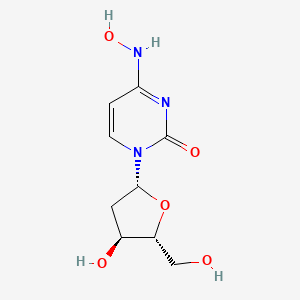
Uridine, 2'-dehydroxy-, 4-oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine, 2’-dehydroxy-, 4-oxime is a modified nucleoside derivative It is structurally related to uridine, a naturally occurring nucleoside that plays a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of uridine, 2’-dehydroxy-, 4-oxime typically involves the modification of uridine through a series of chemical reactions. One common method includes the protection of the hydroxyl groups of uridine, followed by selective dehydroxylation at the 2’ position. The oxime group is then introduced at the 4 position using hydroxylamine under controlled conditions .
Industrial Production Methods
Industrial production of uridine, 2’-dehydroxy-, 4-oxime may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and streamlined purification processes to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Uridine, 2’-dehydroxy-, 4-oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile derivatives.
Reduction: Reduction of the oxime group can yield amine derivatives.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include nitrile derivatives, amine derivatives, and various substituted uridine derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
Uridine, 2’-dehydroxy-, 4-oxime has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It serves as a probe to study nucleoside metabolism and its role in cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: It is used in the development of novel pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of uridine, 2’-dehydroxy-, 4-oxime involves its incorporation into nucleic acids, where it can interfere with normal nucleoside metabolism. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes and pathways involved in nucleoside synthesis and metabolism .
Comparison with Similar Compounds
Similar Compounds
Uridine: The parent compound, which lacks the modifications at the 2’ and 4 positions.
Cytidine: Another nucleoside with similar structural features but different biological activities.
Thymidine: A nucleoside involved in DNA synthesis with distinct chemical properties.
Uniqueness
Uridine, 2’-dehydroxy-, 4-oxime is unique due to its specific modifications, which confer enhanced stability and distinct biological activities compared to its parent compound and other nucleosides. These modifications allow it to be used in specialized applications, such as targeted antiviral and anticancer therapies
Properties
CAS No. |
1867-16-9 |
|---|---|
Molecular Formula |
C9H13N3O5 |
Molecular Weight |
243.22 g/mol |
IUPAC Name |
4-(hydroxyamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O5/c13-4-6-5(14)3-8(17-6)12-2-1-7(11-16)10-9(12)15/h1-2,5-6,8,13-14,16H,3-4H2,(H,10,11,15)/t5-,6+,8+/m0/s1 |
InChI Key |
GBQJWVYHPHFGFH-SHYZEUOFSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NO)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)NO)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12925834.png)
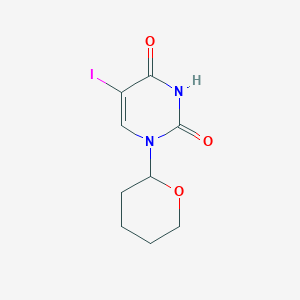
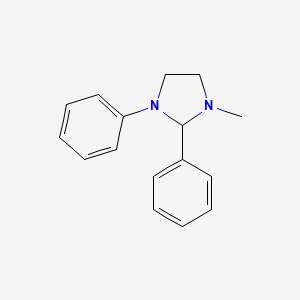
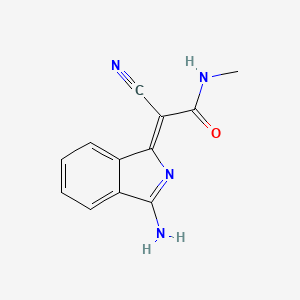
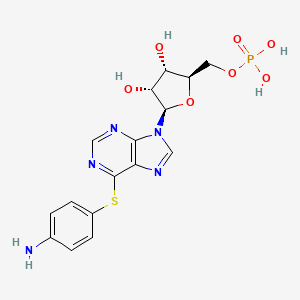


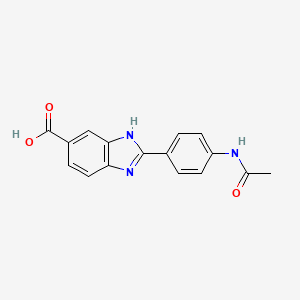
![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-one](/img/structure/B12925883.png)


